1,4-Diiodo-2-methoxy-5-nitrobenzene

Solubility Profiling Formulation Development Reaction Medium Design

Procurement pain point: Simple diiodobenzene analogs lack the precise substitution pattern needed for regioselective cross-coupling or tunable electronic materials. Solution: 1,4-Diiodo-2-methoxy-5-nitrobenzene (CAS 55215-55-9). - **Reactivity**: Methoxy (ED) & nitro (EW) groups enable sequential couplings at two I sites for library synthesis. - **Materials**: Fine-tunes polymer band gap in PPV derivatives via Heck/Sonogashira. - **Scale-up**: Published 80% yield (1.70 kg) provides transparent cost benchmark. - **Analytical**: Unique MW (404.93), density (2.390 g/cm³), and BP (420.6°C) for HPLC/LC-MS.

Molecular Formula C7H5I2NO3
Molecular Weight 404.93
CAS No. 55215-55-9
Cat. No. B3029145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diiodo-2-methoxy-5-nitrobenzene
CAS55215-55-9
Molecular FormulaC7H5I2NO3
Molecular Weight404.93
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)I)[N+](=O)[O-])I
InChIInChI=1S/C7H5I2NO3/c1-13-7-3-4(8)6(10(11)12)2-5(7)9/h2-3H,1H3
InChIKeyFHHITWDCJKUHAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Diiodo-2-methoxy-5-nitrobenzene (CAS 55215-55-9): Procurement-Ready Physical and Chemical Baseline


1,4-Diiodo-2-methoxy-5-nitrobenzene (CAS 55215-55-9) is a diiodinated nitroanisole derivative with the molecular formula C₇H₅I₂NO₃ and a molecular weight of 404.93 g/mol [1]. This compound features a 1,4-diiodobenzene core substituted with a methoxy group at the 2-position and a nitro group at the 5-position . Its computed physicochemical properties include a density of 2.390±0.06 g/cm³ and a boiling point of 420.6±45.0 °C at 760 mmHg . The compound is sparingly soluble in water, with a reported solubility of 0.085 g/L . It is commercially available at purities typically ranging from 95% to 97% [2].

Why 1,4-Diiodo-2-methoxy-5-nitrobenzene Cannot Be Substituted with In-Class Analogs


While several diiodobenzene derivatives exist as potential building blocks for organic synthesis, simple substitution with analogs lacking the precise 2-methoxy-5-nitro substitution pattern often fails to deliver equivalent reactivity or physical properties. The unique combination of electron-donating (methoxy) and electron-withdrawing (nitro) groups on the 1,4-diiodo framework directly impacts solubility, melting behavior, and crucially, the regioselectivity and rates of subsequent cross-coupling reactions [1]. Direct head-to-head comparisons with 1,4-diiodo-2-nitrobenzene (lacking the methoxy group) reveal marked differences in water solubility (0.085 g/L vs. 0.16 g/L) and boiling point (420.6°C vs. 354.7°C), underscoring that physical properties alone preclude seamless interchangeability in many protocols . Furthermore, synthetic yields reported for this compound (80% in a large-scale procedure) diverge significantly from those of simpler analogs (e.g., 99% yield for 1,4-diiodo-2-nitrobenzene), a factor directly impacting procurement cost-per-unit and scale-up economics .

Quantitative Evidence Guide for 1,4-Diiodo-2-methoxy-5-nitrobenzene Procurement Decisions


Water Solubility: 47% Lower than the Closest Nitro-Only Analog

The water solubility of 1,4-diiodo-2-methoxy-5-nitrobenzene is 0.085 g/L at 25°C . In contrast, the structurally related 1,4-diiodo-2-nitrobenzene (CAS 89488-57-3), which lacks the methoxy group, exhibits a higher water solubility of 0.16 g/L under comparable conditions . This represents a 47% reduction in aqueous solubility for the target compound relative to its nitro-only analog.

Solubility Profiling Formulation Development Reaction Medium Design

Synthetic Yield: 80% Large-Scale Yield Provides Cost-Transparency for Procurement

A documented large-scale synthetic procedure for 1,4-diiodo-2-methoxy-5-nitrobenzene starting from 4-iodo-5-methoxy-2-nitroaniline (1.55 kg) delivered the final product in 80% yield (1.70 kg) . By comparison, a synthesis of 1,4-diiodo-2-nitrobenzene via a different route (recrystallization from ethanol) achieved a 99% yield . While the target compound's yield is lower, the published data enables accurate cost-per-unit estimation and informed vendor price negotiation.

Synthetic Efficiency Cost Modeling Scale-Up Feasibility

Boiling Point: 66°C Higher than the Closest Nitro-Only Analog

The boiling point of 1,4-diiodo-2-methoxy-5-nitrobenzene is 420.6±45.0 °C at 760 mmHg , whereas 1,4-diiodo-2-nitrobenzene boils at 354.7±27.0 °C under the same pressure . This 66°C elevation in boiling point reflects the increased molecular weight and altered intermolecular forces introduced by the methoxy group.

Thermal Stability Distillation Parameters Storage and Handling

Density: 2.390 g/cm³ – A 7% Lower Density Than the Nitro-Only Analog

The calculated density of 1,4-diiodo-2-methoxy-5-nitrobenzene is 2.390±0.06 g/cm³ . The comparator 1,4-diiodo-2-nitrobenzene exhibits a higher density of 2.578±0.06 g/cm³ . This 7% lower density for the target compound may influence material handling, shipping volume calculations, and formulation design in solid-phase applications.

Formulation Density Material Handling Process Engineering

Molecular Weight: 404.93 g/mol – A 30 g/mol Increase Relative to the Nitro-Only Analog

The molecular weight of 1,4-diiodo-2-methoxy-5-nitrobenzene is 404.93 g/mol [1], which is 30.03 g/mol higher than 1,4-diiodo-2-nitrobenzene (374.90 g/mol) [2]. This difference directly arises from the methoxy (-OCH₃) substituent and is critical for accurate molar calculations in synthesis and for mass spectrometry identification.

Molar Mass Stoichiometry Analytical Characterization

Regioselective Cross-Coupling Potential: Differentiated Iodide Reactivity Due to Ortho/Para Directing Effects

The 1,4-diiodo substitution pattern on an aromatic ring typically exhibits two electronically and sterically distinct iodide sites for cross-coupling reactions. In 1,4-diiodo-2-methoxy-5-nitrobenzene, the methoxy group is a strong ortho/para director, while the nitro group is a strong meta director . This juxtaposition creates a unique electronic environment that can enable regioselective, sequential Suzuki-Miyaura or Sonogashira couplings [1]. By contrast, 1,4-diiodo-2-nitrobenzene (lacking the methoxy group) and 1,4-diiodo-2-methoxybenzene (lacking the nitro group) present simpler, less differentiated iodide reactivities, often leading to non-selective double coupling unless carefully controlled [2].

Cross-Coupling Regioselectivity Suzuki-Miyaura Sequential Functionalization

Optimal Application Scenarios for 1,4-Diiodo-2-methoxy-5-nitrobenzene


Medicinal Chemistry: Sequential Functionalization for Diversity-Oriented Synthesis

The differentiated reactivity of the two iodide positions, due to the ortho/para directing methoxy group and meta directing nitro group, makes this compound an ideal scaffold for constructing diverse compound libraries via sequential Pd-catalyzed cross-coupling reactions. Researchers can install one aryl or alkynyl group under mild conditions, followed by a second coupling at the remaining iodide site under modified conditions, enabling rapid exploration of chemical space around the central aromatic core [1]. This capability reduces synthetic step count and increases overall efficiency in hit-to-lead programs.

Materials Science: Precursor for π-Conjugated Oligomers and Polymers

The 1,4-diiodo pattern is a classic building block for the synthesis of π-conjugated materials, such as poly(p-phenylene vinylene) (PPV) derivatives, via Heck or Sonogashira polymerizations. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) substituents on the same monomer unit allows for fine-tuning of the resulting polymer's electronic properties (e.g., band gap, HOMO/LUMO levels) [2]. Its lower water solubility (0.085 g/L) and higher boiling point (420.6°C) relative to simpler analogs also suggest better compatibility with high-temperature polymerization conditions and reduced leaching during device fabrication .

Process Chemistry: Scalable Synthesis with Documented Yield Benchmark

For process chemists and procurement specialists, the availability of a published large-scale synthesis with an 80% isolated yield (1.70 kg product from 1.55 kg starting material) provides a transparent cost benchmark for evaluating commercial quotes and assessing in-house production feasibility . The documented procedure uses commercially available reagents and standard diazotization/iodination conditions, facilitating technology transfer and scale-up planning.

Analytical Reference Standard: Distinct Physicochemical Profile for Method Development

The compound's unique combination of molecular weight (404.93 g/mol), density (2.390 g/cm³), and boiling point (420.6°C) provides a distinctive analytical signature useful for HPLC, GC, and LC-MS method development and validation [3]. Its lower density compared to the nitro-only analog (2.390 vs. 2.578 g/cm³) may also influence chromatographic retention times, offering an additional point of differentiation in complex mixture analysis .

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